
a-TGF (34-43), rat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-TGF (34-43), rat: is an active peptide utilized in immunological research. It is a fragment of the larger transforming growth factor (TGF) protein, specifically derived from rats. This peptide has a molecular weight of 1080.24 and a molecular formula of C44H69N15O13S2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-TGF (34-43), rat typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled to the resin using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions: a-TGF (34-43), rat can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Standard SPPS reagents like DCC, DIC, and TFA.
Major Products:
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences
Scientific Research Applications
a-TGF (34-43), rat has several scientific research applications:
Immunology: It is used to study immune responses and the role of TGF in immune regulation.
Cancer Research: The peptide is utilized to investigate the mechanisms of TGF in cancer progression and metastasis.
Cell Biology: Researchers use it to understand cell signaling pathways and cellular responses to TGF.
Drug Development: this compound serves as a model peptide for developing TGF-based therapeutics .
Mechanism of Action
a-TGF (34-43), rat exerts its effects by interacting with TGF receptors on the cell surface. Upon binding, it activates the Smad signaling pathway, leading to the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. The peptide’s effects are mediated through decreased cell proliferation, increased apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
- TGF-β1 (Transforming Growth Factor-beta 1)
- TGF-β2 (Transforming Growth Factor-beta 2)
- TGF-β3 (Transforming Growth Factor-beta 3)
Comparison: a-TGF (34-43), rat is a specific fragment of the larger TGF protein, making it unique in its ability to target specific pathways and receptors. Unlike the full-length TGF proteins, this compound provides a more focused approach to studying the effects of TGF without the complexities associated with the entire protein. This specificity allows for more precise investigations into the role of TGF in various biological processes .
Properties
Molecular Formula |
C44H69N15O13S2 |
|---|---|
Molecular Weight |
1080.2 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C44H69N15O13S2/c1-21(2)34(41(69)51-16-33(63)58-35(22(3)4)42(70)54-27(6-5-11-49-44(46)47)38(66)57-31(19-74)43(71)72)59-40(68)28(12-23-7-9-25(61)10-8-23)53-32(62)15-50-37(65)30(17-60)56-39(67)29(13-24-14-48-20-52-24)55-36(64)26(45)18-73/h7-10,14,20-22,26-31,34-35,60-61,73-74H,5-6,11-13,15-19,45H2,1-4H3,(H,48,52)(H,50,65)(H,51,69)(H,53,62)(H,54,70)(H,55,64)(H,56,67)(H,57,66)(H,58,63)(H,59,68)(H,71,72)(H4,46,47,49)/t26-,27-,28-,29-,30-,31-,34-,35-/m0/s1 |
InChI Key |
KYULMNFMIQONLF-JPXFWOSMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)

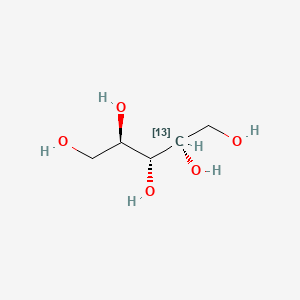
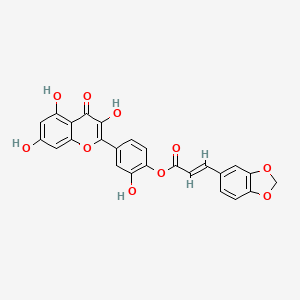
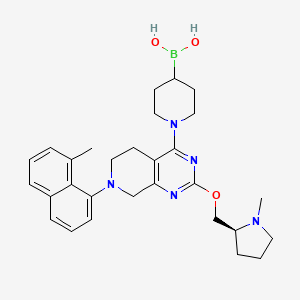

![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
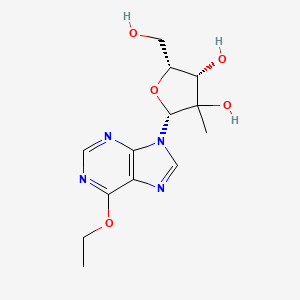
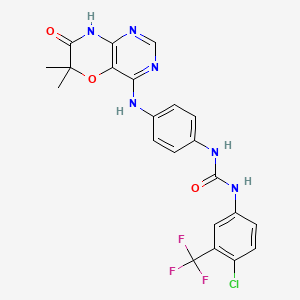
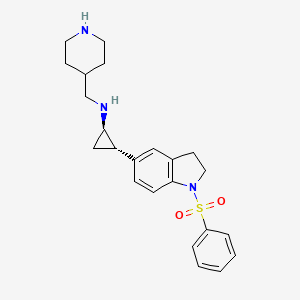
![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)

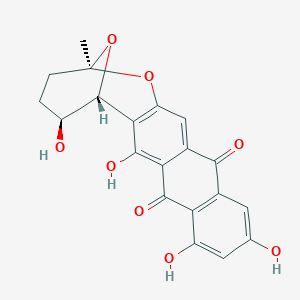
![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)
